molecular formula C18H28N4O3 B5612374 (3aS*,7aR*)-5-methyl-2-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid

(3aS*,7aR*)-5-methyl-2-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid

Cat. No. B5612374
M. Wt: 348.4 g/mol
InChI Key: ZVGSRBCCEYFFSR-YJBOKZPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis of such complex molecules often involves multi-step chemical reactions. A related compound, methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates, was prepared in a two-step procedure from 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates, indicating a possible synthetic pathway for our compound of interest (Verdecia et al., 1996).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including those similar to our compound, has been studied using various techniques like NMR, IR spectroscopy, and X-ray diffraction. For example, the structure of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester was studied, revealing insights that could be relevant to the molecular structure analysis of our compound (Shen et al., 2012).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are typically characterized by their reactivity with various reagents. For instance, the synthesis and characterization of similar pyrazole derivatives provide valuable insights into the reactivity and chemical properties that might be expected from our compound (Ge et al., 2014).

Physical Properties Analysis

Physical properties like solubility, melting point, and crystalline structure are crucial for understanding the behavior of such compounds. Studies on compounds like 5-aminofuro[3,2-c]pyridinium tosylates offer insights into the physical properties that could be expected from our compound of interest (Bencková & Krutošíková, 1999).

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and potential tautomeric forms, are key to understanding the compound’s applications in scientific research. For example, the study of tautomerism in aza heterocycles can provide important insights into the chemical behavior of our compound (Gubaidullin et al., 2014).

properties

IUPAC Name

(3aS,7aR)-5-methyl-2-[3-(3,4,5-trimethylpyrazol-1-yl)propanoyl]-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3/c1-12-13(2)19-22(14(12)3)8-6-16(23)21-9-15-5-7-20(4)10-18(15,11-21)17(24)25/h15H,5-11H2,1-4H3,(H,24,25)/t15-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGSRBCCEYFFSR-YJBOKZPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CCC(=O)N2CC3CCN(CC3(C2)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(N=C1C)CCC(=O)N2C[C@@H]3CCN(C[C@@]3(C2)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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